1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)
CAS No.: 150757-97-4
Cat. No.: VC0126057
Molecular Formula: C5H7N3O
Molecular Weight: 125.131
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150757-97-4 |
|---|---|
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.131 |
| IUPAC Name | 3,5-dimethyl-1-nitrosopyrazole |
| Standard InChI | InChI=1S/C5H7N3O/c1-4-3-5(2)8(6-4)7-9/h3H,1-2H3 |
| Standard InChI Key | SIHLECWMTAESSL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1N=O)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Identification
1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI) possesses a distinct chemical structure that contributes to its properties and potential applications. The compound's key structural and identification parameters are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | 1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI) |
| CAS Registry Number | 150757-97-4 |
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.131 g/mol |
| InChI | InChI=1S/C5H7N3O/c1-4-3-5(2)8(6-4)7-9/h3H,1-2H3 |
| SMILES Notation | CC1=CC(=NN1N=O)C |
The molecular structure consists of a pyrazole ring with methyl substituents at positions 3 and 5, and the distinctive nitroso group at position 1. This structural configuration is critical to understanding the compound's chemical behavior and reactivity patterns. The nitroso group introduces additional electron-withdrawing characteristics that influence the electron distribution within the pyrazole ring, potentially affecting its aromaticity and reactivity.
Physical and Chemical Properties
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Physical state: The compound is likely to exist as a crystalline solid at room temperature, similar to other substituted pyrazoles.
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Solubility: The compound would likely demonstrate moderate solubility in organic solvents, with the nitroso group potentially enhancing solubility in polar solvents compared to the parent 3,5-dimethylpyrazole.
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Spectroscopic properties: The nitroso group would contribute to distinctive spectroscopic signatures, particularly in infrared and ultraviolet-visible spectroscopy.
The nitroso group's presence significantly influences the compound's chemical reactivity. Nitroso compounds are known to participate in various reactions, including:
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Reduction to form amino derivatives
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Condensation reactions with nucleophiles
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Potential tautomerization between nitroso and oxime forms
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Participation in cycloaddition reactions
Relationship to Similar Compounds
Understanding the structural relatives of 1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI) provides valuable context for interpreting its properties and potential applications.
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